molecular formula C9H11N3 B154415 1-Ethyl-1H-benzoimidazol-2-ylamine CAS No. 1622-58-8

1-Ethyl-1H-benzoimidazol-2-ylamine

Cat. No. B154415
CAS RN: 1622-58-8
M. Wt: 161.2 g/mol
InChI Key: AQOCOHSUICOLQL-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazol-2-ylamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is part of a class of benzimidazoles that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, a one-pot multicomponent reaction involving 2-amino benzimidazole, aldehydes, and ethyl 2-mercaptoacetate has been described, which is an efficient method for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates . Another approach includes the use of ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material to prepare related compounds under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole ring system, which is nearly planar. The crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined by X-ray diffraction, confirming the planarity of the benzimidazole ring system and providing insights into the conformation of the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including Knoevenagel reactions to form fused heterocyclic aromatic compounds . They can also react with isocyanates and isothiocyanates to form pyrimido[1,6-a]benzimidazol-4-carboxylates . These reactions are crucial for the diversification of the benzimidazole core and the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the compound 1,1-bis(benzoimidazole-2-yl) 2-(quinoxaline-2-yl) ethylene exhibits specific UV-Vis absorption maxima and fluorescence emission, as well as defined melting and decomposition temperatures . These properties are important for the identification and characterization of benzimidazole derivatives and can also influence their biological activity and stability.

Scientific Research Applications

Benzimidazole Derivatives and Cancer Research

Benzimidazole derivatives, including structures related to 1-Ethyl-1H-benzoimidazol-2-ylamine, have shown promise in cancer research due to their diverse biological activities. These compounds act through various mechanisms, such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors, making them potential candidates for anticancer agents. The synthesis and structure-activity relationships of benzimidazole derivatives have been extensively studied, highlighting their importance in medicinal chemistry and drug development (Akhtar et al., 2019; Salahuddin et al., 2022).

Benzimidazole in Drug Development

The benzimidazole core is a key component in the development of drugs for various therapeutic applications beyond cancer, such as antimicrobial, antiviral, and antiparasitic activities. The structure of benzimidazole allows for a wide range of pharmacological properties, making it a valuable scaffold in drug discovery. The therapeutic potential of benzimidazole derivatives is continually expanding, with ongoing research into novel compounds that can address a myriad of medical conditions (Babbar et al., 2020; Rosales-Hernández et al., 2022).

Environmental and Toxicological Studies

Research on 1-Ethyl-3-methylimidazolium acetate, a compound related to 1-Ethyl-1H-benzoimidazol-2-ylamine, has highlighted the importance of understanding the environmental and toxicological impacts of benzimidazole derivatives. These studies are crucial for assessing the safety and ecological implications of using such compounds in industrial applications, especially those that may scale up for broader usage. It emphasizes the need for comprehensive toxicity assessments before large-scale industrial applications are developed (Ostadjoo et al., 2018).

properties

IUPAC Name

1-ethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOCOHSUICOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344225
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-benzoimidazol-2-ylamine

CAS RN

1622-58-8
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazol-2-amine
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